Erythromycin-d3 Erythromycin-d3
Brand Name: Vulcanchem
CAS No.:
VCID: VC0201853
InChI:
SMILES:
Molecular Formula: C₃₇H₆₄D₃NO₁₃
Molecular Weight: 736.95

Erythromycin-d3

CAS No.:

Cat. No.: VC0201853

Molecular Formula: C₃₇H₆₄D₃NO₁₃

Molecular Weight: 736.95

* For research use only. Not for human or veterinary use.

Erythromycin-d3 -

Specification

Molecular Formula C₃₇H₆₄D₃NO₁₃
Molecular Weight 736.95

Introduction

Chemical Structure and Properties

Molecular Structure and Identification

Erythromycin-d3 maintains the core structure of erythromycin, a 14-membered macrolide lactone ring, with the key modification being the replacement of three hydrogen atoms with deuterium atoms in the dimethylamino group of the desosamine sugar moiety. This strategic deuteration creates a compound that behaves nearly identically to erythromycin in biological systems while being distinguishable by analytical instruments.

Table 1: Basic Identification Parameters of Erythromycin-d3

ParameterValue
Chemical NameErythromycin, N-demethyl-N-(methyl-d3)-
CAS Number959119-26-7
Molecular FormulaC37H64D3NO13
Molecular Weight736.96 g/mol

The molecular structure retains the critical functional groups of erythromycin, including the 14-membered lactone ring with several hydroxyl groups and sugar moieties, while incorporating deuterium specifically at the N-methyl position of the desosamine sugar .

PropertyDescription
AppearanceWhite to off-white solid
Purity≥95.0%
Isotopic Enrichment98.9%
SolubilitySimilar to erythromycin; soluble in organic solvents including methanol, ethanol, and acetonitrile

The high isotopic enrichment of 98.9% ensures that the compound provides accurate and reliable results when used as an internal standard in analytical applications .

Analytical Applications

Mass Spectrometry Applications

Erythromycin-d3 serves as an invaluable internal standard for mass spectrometry analyses, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. The mass difference of +3 Da compared to non-deuterated erythromycin allows for clear differentiation between the internal standard and the analyte of interest, enabling accurate quantification even in complex biological matrices .

Table 3: Mass Spectrometry Parameters for Erythromycin-d3

ParameterValue
Parent Ion (m/z)720.6
Fragment Ions (m/z)162.2, 562.2
Collision Energy25 V
Retention Time (relative to erythromycin)Similar with slight shifts

The compound's utility in LC-MS/MS methods has been extensively documented, particularly in environmental monitoring, pharmacokinetic studies, and quality control testing of pharmaceutical formulations .

Isotope Dilution Analysis

As a stable isotope-labeled internal standard, Erythromycin-d3 enables highly accurate quantitative analysis through isotope dilution methodology. This approach compensates for matrix effects, extraction efficiency variations, and instrumental fluctuations that might otherwise compromise analytical precision .

When using isotope dilution analysis with Erythromycin-d3, researchers typically add a known quantity of the deuterated standard to samples prior to extraction or sample preparation. Since the labeled and unlabeled compounds behave almost identically during sample processing and analysis, the ratio between them remains constant throughout the analytical procedure, allowing for precise quantification .

Research Applications

Pharmacokinetic and Metabolic Studies

The strategic incorporation of deuterium in Erythromycin-d3 makes it an excellent tool for studying the metabolism and pharmacokinetics of erythromycin. By administering a mixture of labeled and unlabeled erythromycin, researchers can track metabolic pathways and identify metabolites with greater confidence .

In particular, the deuteration allows researchers to:

  • Trace the distribution of erythromycin in various tissues

  • Identify previously unknown metabolites

  • Quantify rate-limiting steps in erythromycin metabolism

  • Elucidate clearance mechanisms and excretion pathways

These applications are critical in pharmaceutical development, toxicology studies, and therapeutic monitoring .

Mechanism of Action Studies

Erythromycin-d3 has proven valuable in studies investigating the precise mechanism of action of macrolide antibiotics at the molecular level. The deuterium labeling permits researchers to track interactions between erythromycin and the bacterial ribosome with enhanced specificity, facilitating detailed structural and functional analyses .

Researchers have utilized Erythromycin-d3 to:

  • Map the binding site on the bacterial ribosome

  • Investigate conformational changes induced by erythromycin binding

  • Study structure-activity relationships of macrolide antibiotics

  • Elucidate resistance mechanisms in bacteria

These studies contribute significantly to our understanding of antibiotic action and guide the development of new antimicrobial agents .

Environmental Monitoring and Analysis

Erythromycin-d3 serves as an essential internal standard for environmental monitoring of erythromycin and related antibiotics in water systems, soil samples, and agricultural runoff. The growing concern about antibiotic residues in the environment has intensified the need for reliable analytical methods, where deuterated standards like Erythromycin-d3 provide crucial accuracy in quantification .

FormTemperatureStability Period
Powder-20°C3 years
Powder4°C2 years
In solvent-80°C6 months
In solvent-20°C1 month

These storage recommendations ensure that the compound maintains its high isotopic enrichment and chemical purity, which are critical for its application as an analytical standard .

Comparison with Other Deuterated Erythromycin Analogs

Erythromycin-d3 is one of several isotopically labeled erythromycin analogs used in research. Understanding the differences between these compounds is important for selecting the appropriate standard for specific applications.

Table 5: Comparison of Deuterated Erythromycin Analogs

CompoundMolecular FormulaKey Features
Erythromycin-d3C37H64D3NO13Deuteration at N-methyl group of desosamine
Erythromycin-13C,D3C36^13CH64D3NO13Combined 13C and D3 labeling for enhanced MS detection
Erythromycin Glucoheptonate-d3C44H81D3NO21Complex with glucoheptonic acid; useful for specialized formulation studies

Each of these analogs offers unique advantages depending on the specific research objectives. Erythromycin-d3 provides the simplest form of deuteration, while the dual-labeled Erythromycin-13C,D3 offers enhanced mass spectral differentiation in complex matrices .

Applications in Biosynthetic Studies

Recent advances in natural product research have employed isotopically labeled compounds like Erythromycin-d3 to connect molecules to their biosynthetic gene clusters. Mass spectrometry-based parallel stable isotope labeling platforms, such as IsoAnalyst, utilize deuterated standards to elucidate complex chemical phenotypes of biosynthetic systems .

In the context of erythromycin biosynthesis studies, labeled analogs help researchers:

  • Track precursor incorporation into the macrolide structure

  • Identify intermediate compounds in the biosynthetic pathway

  • Connect metabolite stable isotope labeling patterns with biosynthetic gene cluster structure predictions

  • Validate biosynthetic models for polyketide synthases

These applications have significantly advanced our understanding of the biosynthesis of complex natural products and facilitated genome mining approaches for novel antibiotics discovery .

Future Perspectives

The continued development and application of Erythromycin-d3 and related isotopically labeled compounds promise to advance several areas of research:

  • Enhanced detection methods for antibiotic residues in environmental and food samples using more sensitive mass spectrometry techniques

  • Improved understanding of erythromycin metabolism and pharmacokinetics in different patient populations

  • Development of new analytical methods that leverage the unique properties of deuterated standards

  • Application in pharmaceutical quality control to ensure consistent production of erythromycin-containing medications

As analytical technologies continue to advance, the role of well-characterized isotopically labeled standards like Erythromycin-d3 will remain essential for ensuring accurate and reliable research results .

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